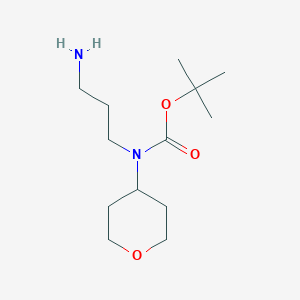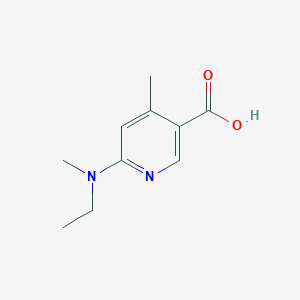
6-(Ethyl(methyl)amino)-4-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Ethyl(methyl)amino)-4-methylnicotinic acid is a compound belonging to the class of nicotinic acids. Nicotinic acids are derivatives of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of an ethyl(methyl)amino group at the 6th position and a methyl group at the 4th position of the nicotinic acid structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)-4-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylnicotinic acid with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings.
化学反应分析
Types of Reactions
6-(Ethyl(methyl)amino)-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Ethyl(methyl)amino)-4-methylnicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-Methylnicotinic acid: Lacks the ethyl(methyl)amino group, resulting in different chemical properties and biological activities.
6-Aminonicotinic acid: Contains an amino group at the 6th position but lacks the ethyl(methyl) substitution.
Nicotinic acid: The parent compound without any substitutions.
Uniqueness
6-(Ethyl(methyl)amino)-4-methylnicotinic acid is unique due to the presence of both the ethyl(methyl)amino group and the methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
6-[ethyl(methyl)amino]-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-4-12(3)9-5-7(2)8(6-11-9)10(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI 键 |
RGESMJPHAQXYHD-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=NC=C(C(=C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



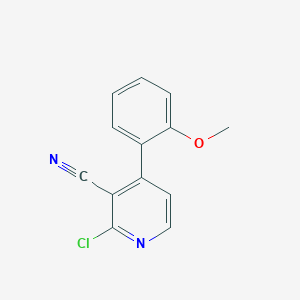
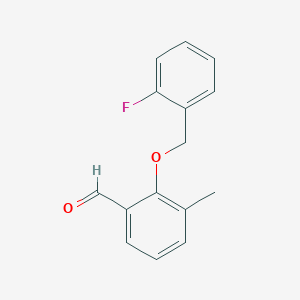
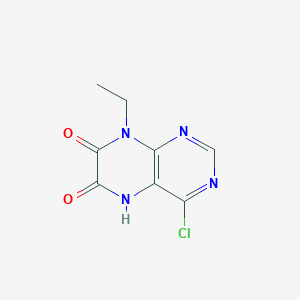
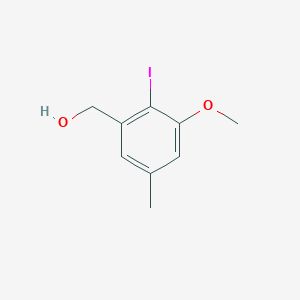
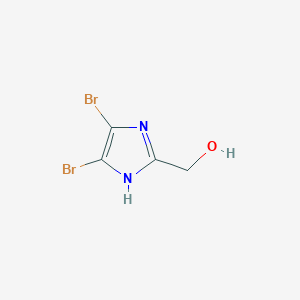

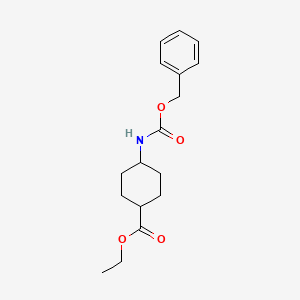
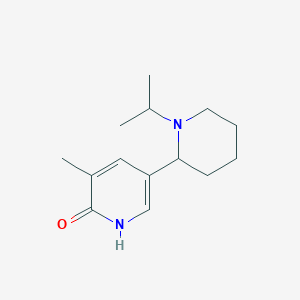
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
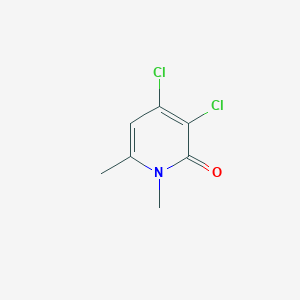
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
